molecular formula C10H18O4 B1678495 Pivanex CAS No. 122110-53-6

Pivanex

Cat. No. B1678495
M. Wt: 202.25 g/mol
InChI Key: GYKLFBYWXZYSOW-UHFFFAOYSA-N
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Description

Pivanex, also known as pivaloyloxymethyl butyrate, is a derivative of butyric acid . It is an orally active histone deacetylase (HDAC) inhibitor with anti-neoplastic activity . Pivanex inhibits tumor cell growth and induces tumor cell differentiation and apoptosis . It has shown single-agent activity in non-small cell lung cancer (NSCLC) patients .


Molecular Structure Analysis

Pivanex is a small molecule drug . Its molecular formula is C10H18O4 . The InChIKey for Pivanex is GYKLFBYWXZYSOW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pivanex exhibits significant anti-proliferation activity in K562 cells . It enhances apoptosis and caspase activity in these cells . Pivanex induces enhancement in the G2-M phase, a moderate enhancement in the S phase, and a slight reduction in G0-G1 of the cell cycle .

Scientific Research Applications

1. Pivanex in Non-Small Cell Lung Cancer (NSCLC) Treatment

Pivanex, also known as pivaloyloxymethyl butyrate, has been evaluated for its therapeutic activity in advanced non-small cell lung cancer (NSCLC). A phase II trial indicated that Pivanex is well-tolerated and exhibits activity as a single agent in patients with advanced NSCLC who are refractory to previous chemotherapy. This study suggests that Pivanex could be further explored in combination with current chemotherapeutic agents (Reid et al., 2004).

2. Combination Therapy with Pivanex and Docetaxel

Research on the combination of Pivanex and docetaxel, a chemotherapy drug, showed promising results. A dose-escalation study demonstrated that Pivanex can be safely administered with docetaxel in patients with NSCLC. The combined treatment showed synergy for growth inhibition of NSCLC cell lines in vitro and improved survival in animal models, pointing to potential benefits in clinical settings (Reid et al., 2004).

3. Histone Deacetylase (HDAC) Inhibition in NSCLC

Another study highlighted Pivanex's role in inhibiting histone deacetylase (HDAC) activity in NSCLC patients. Pivanex showed rapid tissue distribution and induced cell differentiation, leading to apoptosis in various tumor cells. Its inhibitory effect on HDAC enzyme activity in patient-derived peripheral blood mononuclear cells (PBMCs) indicates its potential as a potent HDAC inhibitor in clinical therapy (Wirtz et al., 2004).

4. Application in Chronic Myelocytic Leukemia (CML)

Pivanex has also been explored in the context of chronic myelocytic leukemia (CML). It was found to induce apoptosis and differentiation in CML cell lines, reducing BCR-ABL protein levels. This suggests a potential benefit in combining Pivanex with STI571 (a tyrosine kinase inhibitor) for CML treatment (Rabizadeh et al., 2007)

properties

IUPAC Name

butanoyloxymethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKLFBYWXZYSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190818
Record name AN 9 (ion exchanger)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pivaloyloxymethyl butyrate is a histone deacetylase inhibitor analog of butyric acid that causes apoptosis of cancer cells through signaling cellular differentiation. It is rapidly and extensively transported intracellularly because of its high lipophilicity, where it undergoes esterase-mediated hydrolysis to form pivalic acid, formaldehyde, and BA.
Record name AN-9
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05103
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pivanex

CAS RN

122110-53-6, 37380-45-3
Record name Pivaloyloxymethyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122110-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AN 9 (ion exchanger)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037380453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pivanex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122110536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AN-9
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05103
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AN 9 (ion exchanger)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AN-9
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55VNK5440P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
453
Citations
T Reid, F Valone, W Lipera, D Irwin, W Paroly, R Natale… - Lung cancer, 2004 - Elsevier
… clinical response to Pivanex. Based on the extensive pre-clinical data that suggested Pivanex might be active in NSCLC, we undertook a phase II trial of Pivanex in patients with …
Number of citations: 193 www.sciencedirect.com
N Tarasenko, A Nudelman, I Tarasenko… - Clinical & experimental …, 2008 - Springer
Histone deacetylase inhibitory prodrugs that are metabolized to butyric acid and formaldehyde possess antineoplastic properties and low toxicity. We sought to characterize the …
Number of citations: 38 link.springer.com
T Reid, A Weeks, M Vakil, T Cosgriff… - Journal of Clinical …, 2004 - ascopubs.org
7279 Background: Pivanex is a histone deacetylase inhibitor that induces tumor cell differentiation and/or apoptosis. It has been well tolerated in clinical trials and has shown …
Number of citations: 19 ascopubs.org
E Rabizadeh, V Merkin, I Belyaeva, M Shaklai… - Leukemia research, 2007 - Elsevier
… Our results with Doxorubicin have shown that combination of Doxorubicin and Pivanex … of Pivanex and Pivanex combined with STI571 on K562 cells, as a model for CML. Pivanex was …
Number of citations: 15 www.sciencedirect.com
UF Wirtz, AY Jones, S Sreedharan, A Bhatnagar… - Cancer Research, 2005 - AACR
… potential for combining Pivanex with Velcade® (bortezomib) in advanced NSCLC, Pivanex was … Single drug treatments with either Pivanex or Velcade were initially performed using two …
Number of citations: 0 aacrjournals.org
T Reid, TM Cosgriff, K Yen, P Scislowski, FH Valone… - Lung Cancer, 2003 - infona.pl
P-358 Dose escalation study of pivanex (a histone deacetylase inhibitor) in combination with docetaxel for advanced non-small cell lung cancer … P-358 Dose escalation study of …
Number of citations: 2 www.infona.pl
H Keer, T Reid, S Sreedharan - Proc. Am. Soc. Clin. Oncol, 2002
Number of citations: 10
SD Eckhart, MA Villaona-Calero, L Hommond - Proc AACR, 1998
Number of citations: 4
SP Sreedharan, M Revilla, L Estlack, U Wirtz, F Valone… - Proc Am Assoc Cancer Res, 2003
Number of citations: 7
T Reid, Y Lee, L Eng, N Gadol, S Sreedharan, H Keer… - Proc. Am. Assoc. Cancer …, 2002
Number of citations: 5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.